molecular formula C19H19BrN2O3 B2496402 3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-79-1

3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2496402
CAS RN: 899742-79-1
M. Wt: 403.276
InChI Key: JGDVKQMHMMKLEM-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic compounds that have drawn interest due to their potential applications in various fields of chemistry and pharmacology. The compound features a complex structure that includes elements such as a bromophenyl group, an ethoxy group, and a methanobenzoxadiazocine core.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, including condensation and cyclization processes. For instance, Sedova et al. (2017) describe the preparation of closely related compounds through Biginelli condensation, followed by isomerization and deacetylation reactions in specific solvents like DMSO and ethanol in the presence of HCl (Sedova, Krivopalov, & Shkurko, 2017).

Scientific Research Applications

Synthesis and Intramolecular Conversion

A study by Sedova et al. (2014) on the Biginelli reaction of 5-R-salicylic aldehydes with nitroacetone and urea highlighted the formation of diastereomers of 2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one. In solvents like DMF and DMSO, these diastereomers underwent ring opening, demonstrating the compound's reactivity and potential for chemical synthesis applications Sedova et al., 2014.

Unexpected Transformations in Solvents

Sedova et al. (2017) observed that 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and its thione variant undergo slow isomerization in DMSO, resulting in mixtures with 4-(5-bromo-2-hydroxyphenyl)-3,4-dihydropyrimidin-2(1Н)-one(thione). This work underscores the compound's potential for diverse chemical transformations and synthesis pathways Sedova et al., 2017.

Crystal Structure and Analysis

Gumus et al. (2019) conducted crystal structure and Hirshfeld surface analysis of 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine derivatives, related to the compound . Their study provides insights into the molecular structure and interactions, which could inform further research into the compound's potential applications in materials science or pharmaceuticals Gumus et al., 2019.

Antiproliferative Activities

Lee et al. (2010) designed and synthesized 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4, demonstrating significant antiproliferative activities against multiple cancer cell lines. Although this research focuses on a different but related compound, it highlights the broader relevance of oxadiazoline derivatives in developing potential cancer treatments Lee et al., 2010.

properties

IUPAC Name

10-(3-bromophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-3-24-16-9-5-8-14-15-11-19(2,25-17(14)16)22(18(23)21-15)13-7-4-6-12(20)10-13/h4-10,15H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDVKQMHMMKLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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